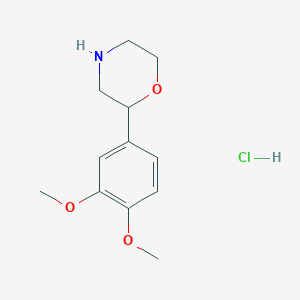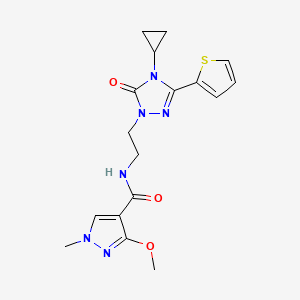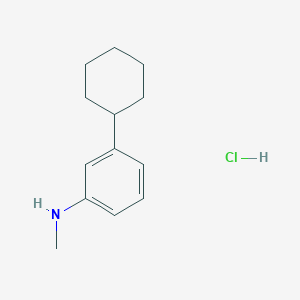
3-Cyclohexyl-N-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of anilines like this compound can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .Molecular Structure Analysis
The molecular weight of this compound is 225.76 . The InChI code is1S/C13H19N.ClH/c1-14-13-9-5-8-12 (10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Oxidative Dearomatization in Synthetic Chemistry
"3-Cyclohexyl-N-methylaniline hydrochloride" finds its application in the oxidative dearomatization processes. For instance, studies have shown that treatment of certain phenols and anilines with specific reagents leads to regioselective dearomatization, producing novel organic compounds. This process is pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Quideau et al., 2005).
Catalysis and Organic Transformations
The compound is involved in catalysis and organic transformations, where its structure is manipulated to yield new classes of cyclic compounds. For example, research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility of cyclohexyl-based compounds in generating novel heterocyclic structures with potential biological activities (Sañudo et al., 2006).
Nanomedicine and Imaging
In the realm of nanomedicine and imaging, derivatives of "3-Cyclohexyl-N-methylaniline hydrochloride" are used to develop multifunctional carbon dots. These carbon dots exhibit exceptional properties such as strong absorption, near-IR emission, and high photothermal conversion efficiency, making them ideal candidates for near-infrared fluorescence imaging and photothermal cancer therapy (Zheng et al., 2016).
Environmental Science and Corrosion Inhibition
The compound also finds applications in environmental science, particularly in studies related to corrosion inhibition. For instance, derivatives of cyclohexyl compounds have been investigated for their potential as corrosion inhibitors for steel in acidic solutions. Such research is crucial for developing safer and more efficient methods to prevent material degradation in industrial settings (Ostapenko et al., 2014).
Material Science and Flavoring
Additionally, "3-Cyclohexyl-N-methylaniline hydrochloride" and its derivatives are explored for their applications in material science and even flavoring. The synthesis of specific cyclohexyl-containing compounds has been shown to yield materials that can be used as additives in tobacco, demonstrating the compound's versatility beyond traditional scientific applications (Yu, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROSEFGCMAHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

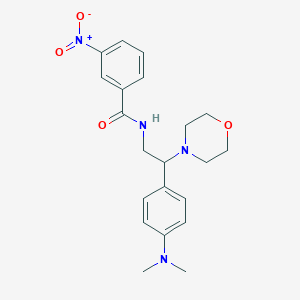
![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)
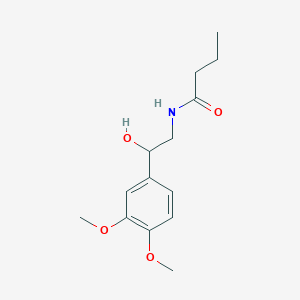
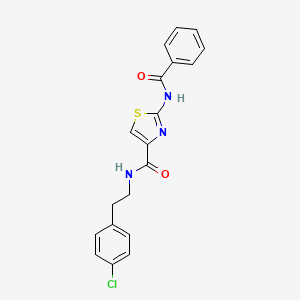
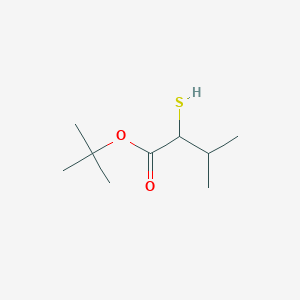
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)
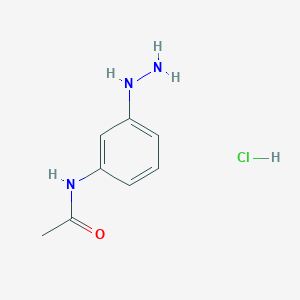
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

